molecular formula C21H19ClN4 B11304867 N-benzyl-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

N-benzyl-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11304867
M. Wt: 362.9 g/mol
InChI Key: JGHMRBNERVANNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones, followed by functional group modifications to introduce the benzyl and chlorophenyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-benzyl-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit protein kinases involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its unique combination of structural features, which confer specific biological activities and make it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C21H19ClN4

Molecular Weight

362.9 g/mol

IUPAC Name

N-benzyl-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C21H19ClN4/c1-14-12-19(23-13-16-6-4-3-5-7-16)26-21(24-14)15(2)20(25-26)17-8-10-18(22)11-9-17/h3-12,23H,13H2,1-2H3

InChI Key

JGHMRBNERVANNG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.